molecular formula C22H25N3O3 B11146238 (5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone

(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11146238
M. Wt: 379.5 g/mol
InChI Key: ZPQWZWZLSBXUAM-UHFFFAOYSA-N
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Description

(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that features both indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the indole and piperazine derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the piperazine ring can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone is unique due to its combination of indole and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(5-methoxy-1-methylindol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O3/c1-23-15-18(17-14-16(27-2)8-9-19(17)23)22(26)25-12-10-24(11-13-25)20-6-4-5-7-21(20)28-3/h4-9,14-15H,10-13H2,1-3H3

InChI Key

ZPQWZWZLSBXUAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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